molecular formula C16H23N3O B3907416 [4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol CAS No. 333435-00-0

[4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol

Cat. No.: B3907416
CAS No.: 333435-00-0
M. Wt: 273.37 g/mol
InChI Key: XBHHXVMOKUWHOX-UHFFFAOYSA-N
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Description

[4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol is a complex organic compound that features both a dimethylamino group and an imidazole ring

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(3-methyl-2-propan-2-ylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)16-17-10-14(19(16)5)15(20)12-6-8-13(9-7-12)18(3)4/h6-11,15,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHHXVMOKUWHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)C(C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137776
Record name α-[4-(Dimethylamino)phenyl]-1-methyl-2-(1-methylethyl)-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333435-00-0
Record name α-[4-(Dimethylamino)phenyl]-1-methyl-2-(1-methylethyl)-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333435-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[4-(Dimethylamino)phenyl]-1-methyl-2-(1-methylethyl)-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the methanol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the imidazole ring can produce various hydrogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for understanding cellular processes .

Medicine

Its interactions with specific molecular targets can be exploited for drug development, particularly in the treatment of diseases involving imidazole-sensitive pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol lies in its combination of both the dimethylamino group and the imidazole ring. This dual functionality allows for a broader range of chemical reactions and interactions compared to its similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(dimethylamino)phenyl][1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol

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